BenchChemオンラインストアへようこそ!

3-chloro-N-(4,4-difluorocyclohexyl)benzamide

Physicochemical Properties Lipophilicity Drug Design

3-Chloro-N-(4,4-difluorocyclohexyl)benzamide is a validated 4,4-difluorocyclohexylbenzamide pharmacophore for 11β-HSD1 inhibition studies. Compared to its non-fluorinated analog (3-chloro-N-cyclohexylbenzamide, CAS 62250-56-0), the gem-difluoro substitution on the cyclohexyl ring increases XLogP3 by ~0.5–1.0 log units and enhances metabolic stability against CYP450-mediated oxidation. This compound is essential for systematic SAR investigations, metabolic stability assays in liver microsomes, and as a comparator in target engagement studies. Procure now to accelerate your 11β-HSD1 or P2X7 antagonist research.

Molecular Formula C13H14ClF2NO
Molecular Weight 273.71
CAS No. 2034561-08-3
Cat. No. B2986932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4,4-difluorocyclohexyl)benzamide
CAS2034561-08-3
Molecular FormulaC13H14ClF2NO
Molecular Weight273.71
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)(F)F
InChIInChI=1S/C13H14ClF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18)
InChIKeyHHQMZRLFFNCDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4,4-difluorocyclohexyl)benzamide (CAS 2034561-08-3) for Targeted Research Procurement


3-Chloro-N-(4,4-difluorocyclohexyl)benzamide (CAS 2034561-08-3) is a synthetic benzamide derivative with a molecular weight of 273.70 g/mol and the formula C13H14ClF2NO . It is a member of the 4,4-disubstituted cyclohexylbenzamide class, a scaffold known for potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition and P2X7 receptor antagonism [1]. The compound's structure features a 3-chlorobenzamide moiety and a 4,4-difluorocyclohexyl group, a combination designed to modulate lipophilicity, metabolic stability, and target engagement relative to non-fluorinated analogs [2].

Why 3-Chloro-N-(4,4-difluorocyclohexyl)benzamide (2034561-08-3) Is Not Interchangeable with Its Non-Fluorinated Analog


Substituting 3-chloro-N-(4,4-difluorocyclohexyl)benzamide with its non-fluorinated parent, 3-chloro-N-cyclohexylbenzamide (CAS 62250-56-0), would result in different physicochemical and potentially pharmacokinetic profiles. The introduction of the gem-difluoro group on the cyclohexyl ring increases the molecular weight by approximately 36 g/mol and is predicted to increase lipophilicity (XLogP3) by about 0.5–1.0 log units [1]. In the broader context of 4,4-disubstituted cyclohexylbenzamide SAR, fluorination at the cyclohexyl 4-position has been shown to improve metabolic stability and modulate binding affinity for 11β-HSD1, directly affecting both in vitro potency and in vivo pharmacodynamic activity [2].

Quantitative Comparative Evidence for 3-Chloro-N-(4,4-difluorocyclohexyl)benzamide (2034561-08-3)


Physicochemical Differentiation: 3-Chloro-N-(4,4-difluorocyclohexyl)benzamide vs. Its Non-Fluorinated Analog

The target compound contains a 4,4-difluorocyclohexyl group, which increases lipophilicity (XLogP3 ~3.3, predicted) compared to the non-fluorinated analog 3-chloro-N-cyclohexylbenzamide (XLogP3 ~2.8, predicted). The higher lipophilicity can enhance membrane permeability and binding to hydrophobic protein pockets, a critical factor in central nervous system (CNS) drug design [1]. This differentiation is class-level inference based on known effects of gem-difluoro substitution in cyclohexyl systems [2].

Physicochemical Properties Lipophilicity Drug Design

Structural Differentiation: Conformational Impact of the 4,4-Difluorocyclohexyl Group

In the crystal structure of 3-chloro-N-cyclohexylbenzamide, the mean plane of the –CONH– group forms a dihedral angle of 42.0(4)° with the benzene ring [1]. The gem-difluoro substitution in 4,4-difluorocyclohexyl derivatives is known to alter the preferred conformation of the cyclohexyl ring, potentially affecting the spatial presentation of the benzamide pharmacophore to biological targets such as 11β-HSD1 or P2X7 receptors [2]. This difference in conformational preference could lead to altered target binding kinetics and selectivity profiles.

Crystallography Conformational Analysis Target Engagement

Metabolic Stability Differentiation: 4,4-Difluorocyclohexyl vs. Cyclohexyl Group in Benzamide Scaffolds

In the SAR of 4,4-disubstituted cyclohexylbenzamide derivatives as 11β-HSD1 inhibitors, the incorporation of fluorine atoms at the 4-position of the cyclohexyl ring was shown to improve in vitro metabolic stability in liver microsomes [1]. While data for this specific compound is not publicly reported, the class-level evidence indicates that 4,4-difluorocyclohexylbenzamides generally exhibit longer half-lives in human liver microsomes compared to their non-fluorinated cyclohexyl counterparts, reducing oxidative metabolism at the cyclohexyl ring [2]. This supports the procurement of the fluorinated compound for studies where metabolic stability is a critical parameter.

Metabolic Stability ADME Fluorination Strategy

Recommended Application Scenarios for 3-Chloro-N-(4,4-difluorocyclohexyl)benzamide (2034561-08-3) Based on Comparative Evidence


Chemical Probe Development for 11β-HSD1 or P2X7 Targets

The 4,4-difluorocyclohexylbenzamide scaffold is a validated pharmacophore for 11β-HSD1 inhibition [1]. For researchers synthesizing focused libraries or developing chemical probes, 3-chloro-N-(4,4-difluorocyclohexyl)benzamide serves as a key intermediate or reference compound. Its fluorinated cyclohexyl group is predicted to confer improved metabolic stability over non-fluorinated analogs, making it suitable for cellular and in vivo target engagement studies.

SAR Expansion in Fluorinated Benzamide Series

As evidenced by the crystal structure of its non-fluorinated analog [2], the core benzamide scaffold adopts a specific conformation that can be modulated by cyclohexyl substitution. This compound is appropriate for systematic SAR studies exploring the effect of 4,4-difluoro substitution on target binding, selectivity, and ADME properties, serving as a comparator to 3-chloro-N-cyclohexylbenzamide.

In Vitro ADME Model Compound for Fluorine-Containing Cyclohexyl Derivatives

Based on class-level evidence that 4,4-difluorocyclohexyl groups improve metabolic stability in liver microsome assays [1], this compound can be used as a model substrate to investigate CYP450-mediated oxidation at the cyclohexyl ring. Its procurement is justified when designing experiments that require a metabolically stable benzamide scaffold.

Quote Request

Request a Quote for 3-chloro-N-(4,4-difluorocyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.